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molecular formula C8H5BrClN3 B1287165 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine CAS No. 500011-85-8

2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine

Cat. No. B1287165
M. Wt: 258.5 g/mol
InChI Key: FRUVEMGREZOAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247431B2

Procedure details

The crude product of 3-bromo-1H-pyrazole (10.7 g) was dissolved in DMF (80 mL), 2,3-dichloropyridine (11.8 g) and caesium carbonate (57.3 g) were added and the mixture was stirred for 8 h at 100° C. After addition of water, the mixture was extracted 2× with MTB-ether, the combined org. layers were washed 2× with water, brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica gel 60, hexane/ethyl acetate=5:1, Rf=0.20) to afford 12.9 g of the title compound of the formula
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
57.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.Cl[C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([C:8]2[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=2)[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.7 g
Type
reactant
Smiles
BrC1=NNC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
caesium carbonate
Quantity
57.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 2× with MTB-ether
WASH
Type
WASH
Details
layers were washed 2× with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel 60, hexane/ethyl acetate=5:1, Rf=0.20)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=NN(C=C1)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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